D-Mannose-13C,d-1
Description
Significance of Positional Stable Isotope Labeling in Metabolic Tracing
Positional, or site-specific, isotope labeling is a crucial technique in metabolic tracing that allows researchers to follow the transformation of specific atoms within a molecule. mdpi.com This approach offers a higher level of detail compared to uniform labeling, where all carbons are replaced with ¹³C. By labeling specific positions, scientists can distinguish between different metabolic pathways and gain a more precise understanding of metabolic fluxes. mdpi.comfrontiersin.org This method is instrumental in elucidating complex metabolic networks and identifying novel metabolic pathways. tandfonline.comnih.gov
The primary advantages of positional stable isotope labeling include:
Pathway Discrimination: It allows for the differentiation of convergent metabolic pathways that may produce the same end-product. mdpi.com
Flux Analysis: It provides detailed information about the rate of metabolic reactions and the flow of metabolites through a particular pathway. wikipedia.org
Metabolite Identification: The specific labeling pattern can aid in the structural elucidation of unknown metabolites. nih.gov
Rationale for Carbon-13 and Deuterium (B1214612) Labeling at Specific Positions (e.g., C-1 and C-d-1) in D-Mannose
The selection of carbon-13 and deuterium for labeling D-mannose, specifically at the C-1 and d-1 positions, is based on the desire to probe key enzymatic reactions in its metabolism. D-mannose is primarily phosphorylated to mannose-6-phosphate (B13060355) (Man-6-P) by hexokinase. nih.gov Man-6-P then stands at a critical metabolic juncture, where it can either be isomerized to fructose-6-phosphate (B1210287) (Fru-6-P) by phosphomannose isomerase (MPI) and enter glycolysis, or be converted to mannose-1-phosphate (Man-1-P) by phosphomannomutase (PMM2) for use in glycosylation. nih.govnih.gov
Labeling at the C-1 position with ¹³C allows researchers to track the aldehyde group of mannose. nd.edu The subsequent metabolic transformations of this labeled carbon can be monitored using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govdoi.org The addition of a deuterium atom at the C-1 position (d-1) further enhances the analytical capabilities. The presence of both ¹³C and deuterium at the same position can influence the fragmentation patterns in mass spectrometry, providing a unique signature for the labeled molecule and its downstream metabolites. researchgate.net This dual labeling strategy can also be used to study kinetic isotope effects, offering insights into enzyme mechanisms.
Historical Context and Evolution of Stable Isotope Probes in Glycobiology and Metabolism Research
The use of isotopes as tracers in biological research dates back to the early 20th century, with initial studies employing radioactive isotopes. nih.govnih.gov The development of mass spectrometry enabled the use of stable isotopes, which offered a safer alternative for metabolic research. nih.govnih.gov In the field of glycobiology, early studies used radioactive-labeled sugars like [2-³H]-mannose to investigate glycoprotein (B1211001) biosynthesis. nih.govrsc.org
The advent of high-resolution analytical techniques like gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and NMR spectroscopy has significantly advanced the application of stable isotope probes. diagnosticsworldnews.comnih.gov These technologies allow for the precise detection and quantification of isotopically labeled molecules and their metabolic products, providing a dynamic view of metabolic processes. tandfonline.comnih.gov The combination of stable isotope labeling with these advanced analytical platforms has become a cornerstone of modern metabolomics and systems biology. nih.gov
Scope and Emerging Applications of D-Mannose-13C,d-1 in Systems Biochemistry
The application of this compound and other positionally labeled mannose isotopes is expanding within systems biochemistry. These tracers are being used to investigate the metabolic reprogramming that occurs in various diseases, including cancer and inflammatory disorders. oup.comnih.gov For instance, studies have used stable isotope-labeled mannose to understand its contribution to N-glycan synthesis in different cell lines and how this is altered in disease states. nih.gov
Emerging applications include:
Metabolic Flux Analysis: Quantifying the flow of mannose through different metabolic pathways under various physiological and pathological conditions. wikipedia.org
Drug Development: Understanding how drugs affect mannose metabolism and glycosylation processes. diagnosticsworldnews.com
Biomarker Discovery: Identifying novel biomarkers for diseases by tracing the metabolic fate of labeled mannose. oup.com
The data below illustrates the typical applications and findings from studies using isotopically labeled mannose.
| Labeled Compound | Analytical Technique | Key Finding | Reference |
| [1,2-¹³C]mannose | GC-MS | Determined that a significant portion of mannose-6-phosphate is converted to fructose-6-phosphate before being used for N-glycosylation. | nih.gov |
| [4-¹³C]mannose | GC-MS | Showed that under physiological concentrations, the conversion of mannose to other monosaccharides in N-glycans is undetectable. | nih.gov |
| ¹³C-labeled M9 oligosaccharide | NMR Spectroscopy | Enabled the conformational analysis of high mannose-type oligosaccharides. | nih.gov |
| D-mannose-¹³C₆ | LC-MS/MS | Used as an internal standard for the quantification of D-mannose in human serum as a potential cancer biomarker. | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
182.15 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-3-deuterio-2,3,4,5,6-pentahydroxy(313C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i5+1D |
InChI Key |
GZCGUPFRVQAUEE-QAWYVAOLSA-N |
Isomeric SMILES |
[2H][13C@@]([C@@H](C=O)O)([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for D Mannose 13c,d 1 and Its Derivatives
Chemoenzymatic Synthetic Routes for Isotopically Enriched D-Mannose
Chemoenzymatic synthesis leverages the high selectivity of enzymes with the versatility of chemical reactions to create complex, isotopically labeled molecules that are often difficult to produce through purely chemical or biological means. frontiersin.org This combined approach is particularly effective for carbohydrate synthesis due to the high stereoselectivity and regioselectivity offered by enzymes, which simplifies many synthetic challenges. frontiersin.org
Enzymes such as isomerases, aldolases, and pyrophosphorylases are commonly employed. For instance, glucose isomerase can be used to convert labeled glucose into a mixture of labeled glucose and fructose, which can then be separated chromatographically. tandfonline.com Sialic acid aldolase (B8822740) has been utilized to couple N-acetyl-mannosamine (ManNAc) derivatives with pyruvate (B1213749) to form labeled sialic acids, demonstrating the enzymatic formation of C-C bonds in carbohydrate synthesis. researchgate.net
A notable chemoenzymatic strategy involves the functionalization of a mannose derivative through chemical means, followed by an enzymatic step. For example, a series of C6-modified GDP-d-mannose sugar nucleotides were synthesized by first chemically modifying the C6 position of mannose 1-phosphate, including deuterium (B1214612) enrichment, and then using a pyrophosphorylase to couple the modified sugar with GTP. acs.org This highlights a modular approach where chemical synthesis provides a modified precursor that is then recognized and processed by an enzyme. frontiersin.orgacs.org These strategies provide access to a variety of labeled mannose derivatives that can be used in further studies or as precursors for more complex structures. acs.org
Table 1: Examples of Enzymes in Labeled Mannose Synthesis
| Enzyme | Application in Synthesis | Reference |
|---|---|---|
| Glucose Isomerase | Conversion of labeled glucose to labeled fructose, a related hexose (B10828440). | tandfonline.com |
| Sialic Acid Aldolase | Coupling of labeled N-acetyl-mannosamine with pyruvate. | researchgate.net |
| GDP-d-mannose Pyrophosphorylase | Synthesis of C6-modified GDP-d-mannose from modified mannose 1-phosphates. | acs.org |
Strategies for Regiospecific Carbon-13 Labeling (e.g., C-1, C-6, or Uniform)
The placement of a ¹³C isotope at a specific carbon atom within the D-mannose skeleton is critical for many analytical applications. Several strategies exist to achieve this regiospecificity.
Labeling at C-1: A modified Kiliani-Fischer reaction is a classic method used to prepare multigram quantities of [1-¹³C]-enriched mannose. tandfonline.com This reaction involves the addition of a labeled cyanide (¹³CN) to an aldose (D-arabinose), extending the carbon chain and creating a new stereocenter at C-2, resulting in a mixture of epimeric nitriles that can be hydrolyzed to yield [1-¹³C]mannose and [1-¹³C]glucose. tandfonline.com
Labeling at Other Specific Positions: Multi-step chemical syntheses are often required for labeling at other positions. For example, a six-step chemical method was developed to synthesize D-(1,5,6-¹³C₃)glucose starting from D-(1,2-¹³C₂)mannose. nih.gov This demonstrates how precursors with specific labels can be chemically converted into new products with different labeling patterns. nih.gov The synthesis of [6-¹³C]-ManNAc and [6-¹³C]-Man has also been reported, providing key building blocks for more complex chemoenzymatic syntheses. researchgate.net
Uniform Labeling: Uniformly labeled D-Mannose (U-¹³C₆) is also commercially available and serves as an internal standard in metabolomics and biomolecular NMR. isotope.com This type of labeling is typically achieved by growing microorganisms or plants in an environment where the sole carbon source is uniformly ¹³C-labeled, such as ¹³CO₂ or [U-¹³C]glucose.
Table 2: Methods for Regiospecific ¹³C Labeling of D-Mannose
| Labeling Position | Synthetic Strategy | Key Precursor/Reagent | Reference |
|---|---|---|---|
| C-1 | Modified Kiliani-Fischer Reaction | D-arabinose, K¹³CN | tandfonline.com |
| C-1, C-2 | Chemical Synthesis | Not specified | nih.gov |
| C-6 | Chemoenzymatic Synthesis | [6-¹³C]-ManNAc, [6-¹³C]-Man | researchgate.net |
| Uniform (U-¹³C₆) | Biosynthesis / Commercial | [U-¹³C]glucose | isotope.com |
Incorporation of Deuterium at Specific Positions (e.g., d-1) for NMR Applications
The incorporation of deuterium (²H or d) at specific, non-exchangeable positions in D-mannose is highly valuable for NMR spectroscopy, as it can simplify complex ¹H NMR spectra and serve as a probe for molecular geometry and dynamics. cdnsciencepub.comnih.govnih.gov
A highly effective method for direct and regioselective deuterium labeling involves a heterogeneous ruthenium-on-carbon (Ru/C) catalyzed hydrogen-deuterium (H-D) exchange reaction in heavy water (D₂O). researchgate.net The selectivity of this reaction is remarkable; the H-D exchange occurs specifically on carbons adjacent to free hydroxyl groups. researchgate.net This allows for site-selective deuteration by strategically protecting certain hydroxyl groups, as the exchange reaction does not proceed on carbons adjacent to protected hydroxyls (e.g., those involved in acetal (B89532) groups). researchgate.net
For the synthesis of D-Mannose-13C,d-1, one would first synthesize [¹³C]-D-mannose labeled at the desired carbon position and then subject it to a regioselective deuteration reaction to introduce the deuterium at the C-1 position. Commercially, various deuterated forms of D-mannose are available, such as D-Mannose (1-D), D-Mannose (2-D), and D-Mannose (6,6-D₂), which can serve as starting materials for further isotopic labeling. eurisotop.comeurisotop.com Chemoenzymatic approaches have also been used to create deuterated sugar nucleotides, for instance by introducing deuterium at the C6 position of mannose 1-phosphates before enzymatic coupling. acs.org
Purity Assessment and Isotopic Enrichment Verification of Labeled D-Mannose Compounds
After synthesis, it is crucial to rigorously assess the chemical and chiral purity, as well as verify the position and extent of isotopic enrichment. otsuka.co.jp A combination of analytical techniques is typically employed for this characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable tools. ¹³C NMR directly confirms the position of carbon-13 labeling. nih.gov Deuterium incorporation can be confirmed by the disappearance of a signal in the ¹H NMR spectrum and the elimination of the corresponding carbon signal in a proton-decoupled ¹³C NMR spectrum (the α-carbon effect). cdnsciencepub.com Furthermore, deuterium substitution causes small upfield shifts (isotope effects) on the resonance of neighboring ¹³C nuclei, which can also be used for signal assignment. cdnsciencepub.com Cross-polarization magic-angle spinning (CP MAS) ¹³C NMR can be used for solid-state analysis. acs.org
Mass Spectrometry (MS): MS is used to determine the molecular weight and confirm the level of isotopic enrichment. eurisotop.com Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can be used to analyze the mass isotopomer distribution and calculate the fractional abundance of the labeled species. oup.com
Chromatography and Crystallography: High-Performance Liquid Chromatography (HPLC) is used to assess chemical purity. oup.com In some cases, powder X-ray diffraction (PXRD) can be used to study the solid-state structure and identify polymorphisms. acs.org
Table 3: Analytical Techniques for Purity and Enrichment Assessment
| Technique | Purpose | Findings | Reference |
|---|---|---|---|
| ¹H & ¹³C NMR | Structure verification, ¹³C & ²H position confirmation | Confirms covalent structure and position of labels through chemical shifts, coupling constants, and isotope effects. | cdnsciencepub.comnih.gov |
| Mass Spectrometry (e.g., MALDI-TOF) | Isotopic enrichment verification | Determines mass isotopomer distribution and fractional abundance of labeled molecules. | oup.com |
| HPLC | Chemical purity assessment | Separates the target compound from impurities and reaction byproducts. | oup.com |
| Powder X-ray Diffraction (PXRD) | Solid-state structure analysis | Identifies crystalline form and potential polymorphisms. | acs.org |
Advanced Spectroscopic and Spectrometric Characterization of D Mannose 13c,d 1 and Its Metabolites
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotope Analysis
NMR spectroscopy is a cornerstone technique for the structural elucidation of molecules in solution and the solid state. The presence of the ¹³C and ²H labels at the C1 position of D-mannose provides specific, high-sensitivity handles for a suite of NMR experiments designed to probe structure, conformation, and dynamics.
High-resolution ¹³C NMR spectroscopy is exceptionally well-suited for analyzing D-Mannose-13C,d-1. The natural abundance of ¹³C is only ~1.1%, meaning that in an unlabeled sample, ¹³C signals are weak. In this compound, the C1 position is nearly 100% enriched with ¹³C, resulting in a signal at this position that is approximately 90 times stronger than any other carbon signal in the molecule. This immense signal enhancement allows for the precise detection and quantification of the labeled mannose, even in complex biological mixtures.
A primary application is the detailed study of tautomeric equilibria in solution. D-mannose exists as a dynamic equilibrium between its α- and β-pyranose forms, α- and β-furanose forms, and a trace amount of the open-chain aldehyde. Each of these five tautomers presents a unique chemical environment for the C1 carbon, leading to distinct signals in the ¹³C NMR spectrum. By integrating the signals corresponding to each tautomer, their relative populations can be determined with high accuracy. The deuterium (B1214612) at C1 simplifies the spectrum by replacing the large one-bond ¹H-¹³C coupling (¹J_CH ≈ 160-170 Hz) with a much smaller, often unresolved one-bond ²H-¹³C coupling (¹J_CD ≈ 25 Hz), resulting in sharper signals.
Table 3.1: Representative ¹³C NMR Chemical Shifts for Tautomers of D-[1-¹³C]Mannose in D₂O This interactive table summarizes the distinct chemical shifts for the anomeric carbon (C1) in the major tautomeric forms of D-Mannose.
| Tautomer | Anomeric Configuration | Typical C1 Chemical Shift (ppm) | Relative Population (Approx. at Equilibrium) |
|---|---|---|---|
| α-pyranose | Axial C-O bond | 96.5 | ~65% |
| β-pyranose | Equatorial C-O bond | 94.8 | ~34% |
| α-furanose | - | 102.1 | <1% |
| β-furanose | - | 98.7 | <1% |
| Open-chain | Aldehyde | ~205 (hydrated form ~95.5) | Trace |
Direct observation of the deuterium nucleus via ²H NMR spectroscopy provides complementary information. Since the deuterium in this compound is bonded to a carbon (C1), it is not readily exchangeable with solvent protons, making it a stable tracer for metabolic pathways. The primary utility of ²H NMR in this context is to confirm the position and integrity of the deuterium label. A single, sharp resonance in the ²H NMR spectrum confirms that the label has not undergone exchange or rearrangement.
Furthermore, deuterium is a quadrupolar nucleus (spin I=1). The interaction of its nuclear quadrupole moment with the local electric field gradient provides information on molecular dynamics. Changes in the ²H signal's line width and relaxation times can report on the rotational correlation time of the mannose unit, offering insights into its mobility when free in solution versus when incorporated into a larger, more rigid structure like a polysaccharide or glycoprotein (B1211001).
When this compound is incorporated into complex glycoconjugates (e.g., glycoproteins, glycolipids), two-dimensional (2D) NMR techniques are indispensable for determining its connectivity and conformation. The isotopic labels serve as unique signposts within crowded spectra.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbons and protons. For this compound, the C1 position would be conspicuously absent from a standard ¹H-¹³C HSQC spectrum because the proton at C1 has been replaced by deuterium. This absence is a powerful confirmation of the labeling pattern.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons over two or three bonds. The enriched ¹³C signal at C1 is an ideal starting point. It will show strong correlations to protons on adjacent carbons, such as H2 of the mannose ring and, in the case of a glycosidic linkage, the proton of the aglycone it is attached to. This is crucial for establishing glycosidic linkage patterns.
TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a single spin system (i.e., within one sugar ring). While the C1-D1 group is silent in ¹H NMR, a TOCSY spectrum can be used to trace the connectivity from H2 through H6, confirming the identity of the mannose ring.
ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, providing key conformational and stereochemical information. For example, the stereochemistry of the anomeric linkage (α or β) can be determined by observing spatial proximities between protons on the mannose unit and the adjacent sugar or amino acid residue.
Table 3.2: Application of 2D NMR Techniques to Glycoconjugates Containing this compound This interactive table outlines how different 2D NMR experiments are used to characterize the labeled mannose unit within a larger biomolecule.
| 2D NMR Experiment | Information Gained | Specific Utility for this compound |
|---|---|---|
| HSQC | Direct C-H correlations | Confirms labeling via the absence of a C1-H1 signal. |
| HMBC | Long-range (2-3 bond) C-H correlations | Establishes glycosidic linkages from the strong C1 signal to adjacent residues. |
| TOCSY | H-H correlations within a spin system | Assigns all other proton signals (H2-H6) within the mannose ring. |
| ROESY/NOESY | Through-space H-H proximities | Determines anomeric configuration (α/β) and inter-residue contacts. |
For studying this compound incorporated into non-soluble or very large biological assemblies, such as fungal cell walls or membrane-anchored proteins, solid-state NMR (ssNMR) is the technique of choice. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra from solid samples.
The ¹³C label at the anomeric position serves as a highly sensitive, specific probe. The ¹³C chemical shift is sensitive to the local conformation and packing environment, allowing researchers to distinguish between different mannose populations within a complex matrix (e.g., mannose in crystalline vs. amorphous regions of a polysaccharide). Furthermore, ssNMR relaxation experiments can be used to probe the dynamics of the mannose unit on a microsecond-to-millisecond timescale, providing insight into the flexibility and function of the glycoconjugate in situ.
Mass Spectrometry (MS) for Isotope Tracing and Metabolomic Profiling
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to identify compounds, determine their elemental composition, and quantify their abundance. For this compound, MS is the primary tool for tracing the labeled core through complex metabolic networks.
Monosaccharides like mannose are polar and non-volatile, making them unsuitable for direct analysis by gas chromatography (GC). Therefore, a chemical derivatization step is required to convert them into volatile and thermally stable analogues. Common derivatization strategies include conversion to trimethylsilyl (B98337) (TMS) ethers or reduction followed by acetylation to form alditol acetates.
Once derivatized, the sample is analyzed by GC-MS. The GC separates the different derivatized sugars in the mixture, and the MS detects them. The key advantage of using this compound is the resulting mass shift. The combined mass of one ¹³C and one ²H isotope increases the mass of the molecule by approximately 2 Daltons (Da) compared to its unlabeled counterpart. This distinct mass shift allows for the unambiguous detection and quantification of the labeled mannose and its metabolic products. By analyzing the mass spectra of various metabolites, researchers can determine whether they were derived from the administered labeled mannose, thereby mapping its metabolic fate. Fragmentation analysis provides further detail; fragments containing the C1 carbon will exhibit the +2 Da mass shift, whereas fragments that have lost C1 will not, helping to pinpoint metabolic transformations.
Table 3.3: Expected Mass Shifts in GC-MS Analysis of D-Mannose Derivatives This interactive table shows the theoretical mass-to-charge ratio (m/z) for the molecular ion [M]⁺ of common derivatives of unlabeled and labeled D-Mannose.
| Derivative | Unlabeled D-Mannose [M]⁺ (m/z) | This compound [M]⁺ (m/z) | Mass Shift (Da) |
|---|---|---|---|
| Per-O-trimethylsilyl (TMS) ether | 540.3 | 542.3 | +2 |
| Alditol acetate | 374.1 | 376.1 | +2 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Metabolites and Pathway Intermediates
The use of stable isotope-labeled compounds like this compound in metabolic studies necessitates powerful analytical techniques capable of separating and identifying a myriad of downstream metabolites within complex biological matrices. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technology for this purpose, offering the requisite sensitivity and specificity to trace the metabolic fate of the labeled mannose. researchgate.net The initial chromatographic separation step is critical, as it resolves isomeric and isobaric metabolites, which cannot be distinguished by mass spectrometry alone. nih.gov For instance, separating mannose from its epimer, glucose, is a common analytical challenge that requires optimized chromatographic methods, such as using specific columns like a SUPELCOGELTM Pb column with water as the mobile phase at elevated temperatures. researchgate.netnih.gov
Once separated, the metabolites are ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. In a tandem MS approach, a precursor ion corresponding to a putative metabolite of this compound is selected in the first mass analyzer (MS1). This ion is then subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), breaking it into characteristic product ions. nih.gov These product ions are analyzed in the second mass analyzer (MS2), generating a fragmentation spectrum that serves as a structural fingerprint for the metabolite. By comparing these fragmentation patterns to those of known standards or by using spectral libraries, confident identification of pathway intermediates is achieved. mycompounddiscoverer.com
The incorporation of the stable isotope label (¹³C and ²H) from this compound into downstream molecules allows for precise tracking through metabolic pathways like the fructose-mannose pathway or the hexosamine biosynthesis pathway. biorxiv.org For example, the metabolism of ¹³C-labeled glucose (a related hexose) has been shown to result in a predictable mass shift in downstream metabolites like nucleotide sugars, which can be robustly tracked using LC-MS/MS. nih.govbiorxiv.org This stable isotope tracing approach is a powerful method for measuring glucose routing to monosaccharide synthesis and subsequent incorporation into cell membrane glycans. nih.gov The use of an internal standard, such as D-mannose-¹³C₆, is a common practice in quantitative LC-MS/MS methods to ensure high accuracy and reproducibility by correcting for matrix effects and variations in instrument response. researchgate.netnih.gov
Table 1: Example LC-MS/MS Parameters for Labeled Mannose Metabolite Analysis
| Parameter | Setting/Value | Rationale | Source |
|---|---|---|---|
| Chromatography | |||
| Column | SUPELCOGELTM Pb, 6% Crosslinked | Provides separation of sugar isomers like mannose and glucose. | researchgate.netnih.gov |
| Mobile Phase | HPLC Grade Water | Simple, effective mobile phase for separating hydrophilic sugars on specific columns. | researchgate.netnih.gov |
| Flow Rate | 0.5 mL/min | Optimized for separation efficiency and compatibility with the MS interface. | researchgate.netnih.gov |
| Column Temperature | 80 °C | Enhances resolution between sugar epimers. | researchgate.netnih.gov |
| Mass Spectrometry | |||
| Ionization Mode | Negative Ion Electrospray (ESI) | Often provides better sensitivity for deprotonated sugar molecules. | researchgate.netnih.gov |
| MS1 Scan | Full MS Scan | To detect all potential labeled metabolites based on their m/z. | mycompounddiscoverer.com |
| MS2 Fragmentation | Higher-Energy Collisional Dissociation (HCD) | Induces fragmentation to generate structural information for metabolite identification. | nih.govmycompounddiscoverer.com |
| Internal Standard | D-Mannose-¹³C₆ | Used for accurate quantification and to correct for analytical variability. | researchgate.netnih.gov |
High-Resolution Mass Spectrometry for Precise Mass Defect Analysis and Isotope Cluster Resolution
High-Resolution Mass Spectrometry (HRMS), particularly utilizing technologies like the Orbitrap or Fourier Transform-Ion Cyclotron Resonance (FT-ICR), is indispensable for the analysis of isotopically labeled compounds such as this compound. mycompounddiscoverer.comnih.gov The primary advantage of HRMS is its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy and resolving power. This capability is crucial for distinguishing between metabolites that have the same nominal mass but different exact masses (isobars) and for resolving the complex isotopic patterns generated by stable isotope labeling. nih.govacs.org
A key application of HRMS in this context is precise mass defect analysis. The mass defect of an atom is the difference between its exact mass and its nominal (integer) mass. The substitution of a ¹²C atom (exact mass 12.000000 Da) with a ¹³C atom (exact mass 13.003355 Da) results in a different mass increase than the substitution of a ¹H atom (exact mass 1.007825 Da) with a deuterium (²H) atom (exact mass 2.014102 Da). acs.org While the nominal mass increase for a ¹³C vs ¹²C substitution is +1, the same as for a ¹⁵N vs ¹⁴N substitution, the exact mass differences are distinct. HRMS instruments with resolving powers of 100,000 or greater can easily resolve these minute mass differences (on the order of milliDaltons), allowing for the unambiguous identification of the specific isotopes incorporated into a metabolite. acs.org This is demonstrated in studies distinguishing between ¹³C- and ²H-labeled glucose isotopologues, which would otherwise overlap at lower resolutions. acs.org
Furthermore, HRMS is essential for resolving the isotopic clusters of labeled metabolites. As this compound is metabolized, the ¹³C and ²H atoms are distributed among various downstream products, creating a population of molecules with different numbers of isotopic labels (isotopologues). nih.gov This results in a characteristic isotopic pattern or "cluster" for each metabolite in the mass spectrum. HRMS can resolve the individual peaks within this cluster (e.g., M+1, M+2, M+3, etc.), which provides quantitative information on the extent of label incorporation and can help elucidate metabolic pathway activity and flux. biorxiv.orgnih.gov For example, analyzing the isotopologue distribution of monosaccharides cleaved from membrane glycans can confirm the incorporation of ¹³C atoms from a labeled precursor. nih.govbiorxiv.org The ability to achieve baseline resolution of these isotopologue peaks is vital for accurate quantification and for software-based data analysis to correct for natural isotope abundances. nih.govmycompounddiscoverer.com
Table 2: Precise Mass Defect Comparison for Isotope-Labeled Glucose Analogs
| Isotopologue Formula | Nominal Mass | Exact Mass (Da) | Mass Difference from Unlabeled | Distinguishing Feature | Source |
|---|---|---|---|---|---|
| [¹²C₆¹H₁₂O₆]⁻ (Unlabeled Glucose) | 179 | 179.05613 | - | Reference Mass | acs.org |
| [¹²C₄¹³C₂¹H₁₁O₆]⁻ ([1,6-¹³C₂]glucose) | 181 | 181.06258 | +2.00645 | Differentiable from ²H₂ due to mass defect. | acs.org |
| [¹²C₆¹H₉²H₂O₆]⁻ ([6,6-²H₂]glucose) | 181 | 181.06837 | +2.01224 | Higher exact mass than the ¹³C₂ isotopologue. | acs.org |
| Mass Difference (²H₂ vs ¹³C₂) | 0 | 0.00579 | - | Resolvable with HRMS (e.g., Orbitrap at R > 100,000). | acs.org |
Coupled Analytical Platforms for Comprehensive Metabolite and Glycan Characterization
To achieve a comprehensive understanding of the metabolic fate of this compound, a single analytical technique is often insufficient. Instead, coupled or integrated analytical platforms are employed to characterize the full spectrum of resulting metabolites and complex glycans. nih.gov The most powerful and widely used coupled platform in metabolomics and glycomics is Liquid Chromatography-Mass Spectrometry (LC-MS), which synergistically combines the separation power of HPLC or UPLC with the sensitive and specific detection capabilities of mass spectrometry. researchgate.netcreative-proteomics.com
This platform can be further enhanced by integrating additional steps into the workflow. For instance, prior to LC-MS analysis, enzymatic digestion is often used to release glycans from glycoproteins. acs.orgfrontiersin.org Enzymes like PNGase F are used to cleave N-linked glycans, which can then be analyzed to determine how the labeled mannose has been incorporated into these complex structures. frontiersin.org Following release, chemical derivatization or labeling, such as permethylation or tagging with a fluorescent label like 2-aminobenzamide (B116534) (2-AB), can improve chromatographic separation and ionization efficiency for MS analysis. thermofisher.com
The integration of stable isotope labeling, such as with this compound, into these workflows provides an additional layer of information, enabling metabolic flux analysis (MFA). nih.govcreative-proteomics.com By combining ¹³C labeling with LC-HRMS, researchers can not only identify and quantify metabolites but also determine the rates of metabolic reactions and trace the flow of carbon atoms through interconnected pathways, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and glycan biosynthesis. nih.govcreative-proteomics.com The data generated from these coupled platforms are complex, often requiring sophisticated bioinformatics software for processing, which includes peak picking, metabolite identification against libraries, and flux modeling. nih.govmycompounddiscoverer.com This integrated approach, from sample preparation and chemical/enzymatic treatment to advanced LC-MS analysis and data interpretation, is essential for a holistic characterization of metabolite and glycan profiles stemming from a labeled precursor. nih.govacs.org
Table 3: Overview of Coupled Analytical Platforms for Metabolite and Glycan Analysis
| Platform/Workflow | Key Components | Primary Application | Findings Enabled | Source |
|---|---|---|---|---|
| Isotope Labeling LC-HRMS | ¹³C-Labeled Precursor, HPLC/UPLC, Orbitrap/FT-ICR MS | Metabolite identification and metabolic flux analysis. | Tracing carbon flow through pathways (e.g., glycolysis, TCA cycle); quantifying pathway contributions. | nih.govbiorxiv.orgacs.orgcreative-proteomics.com |
| Enzymatic Release LC-MS | PNGase F/A Digestion, HILIC Chromatography, ESI-MS/MS | Structural analysis of N-linked glycans released from glycoproteins. | Identification of specific glycoforms (e.g., high-mannose, complex) and their relative abundances. | creative-proteomics.comfrontiersin.orgthermofisher.com |
| Chemical Derivatization LC-MS | Permethylation or Fluorescent Labeling (e.g., 2-AB), Reversed-Phase or HILIC LC, MS/MS | Enhanced separation and detection of released glycans. | Detailed structural elucidation, including linkage and branching information. | thermofisher.comacs.org |
| GeLC-MS/MS | SDS-PAGE, In-gel Digestion, Affinity Purification, LC-MS/MS | Proteome-wide identification of glycoproteins and glycosylation sites. | Mapping specific sites of glycan attachment on proteins. | researchgate.net |
Mechanistic Elucidation of Mannose Metabolism and Interconversion Pathways
Dynamics of D-Mannose Uptake and Intracellular Phosphorylation
The initial steps in mannose metabolism involve its transport into the cell and subsequent phosphorylation. Exogenous mannose is taken up by cells through transporters of the SLC2A (GLUT) family. biorxiv.org Once inside, it is phosphorylated by hexokinase to yield mannose-6-phosphate (B13060355) (Man-6-P). biorxiv.orgeuropa.eu This phosphorylation is a critical step, trapping mannose within the cell and priming it for further metabolic conversion. Studies using isotopically labeled mannose have demonstrated that this process is highly efficient. nih.gov For instance, in human hepatoma cells, mannose is rapidly absorbed and contributes significantly to glycoprotein (B1211001) biosynthesis, suggesting that its direct utilization can be more prominent than its conversion from glucose under certain conditions. oup.com
The concentration of mannose in human plasma is typically around 50 µM. europa.eunih.gov Even at these physiological concentrations, exogenous mannose is readily taken up and phosphorylated. nih.govresearchgate.net Isotope tracing experiments have revealed that mannose treatment can lead to an increase in intracellular mannose-6-phosphate levels. nih.gov
Role of Phosphomannose Isomerase (MPI) in Glucose-Mannose Interconversion
Phosphomannose isomerase (MPI), also known as mannose-6-phosphate isomerase (PMI), is a pivotal enzyme that catalyzes the reversible interconversion of mannose-6-phosphate (Man-6-P) and fructose-6-phosphate (B1210287) (Fru-6-P). biorxiv.orgelifesciences.orgscienceopen.comwikipedia.org This reaction forms a crucial link between mannose metabolism and glycolysis. The primary source of mannose for many cellular processes is often glucose, which is converted to Fru-6-P and then to Man-6-P by MPI. europa.eu
The activity of MPI is critical in determining the metabolic fate of mannose. In cells with normal MPI function, a significant portion of salvaged mannose is directed into glycolysis via its conversion to Fru-6-P. elifesciences.org Conversely, in cells with deficient MPI activity, the flux from glucose to mannose is reduced, making these cells more reliant on exogenous mannose for glycosylation. nih.govresearchgate.net Isotopic tracer studies have been instrumental in quantifying the bidirectional flux through the MPI-catalyzed reaction, revealing the dynamic balance between glucose and mannose metabolism. researchgate.net
Tracing Carbon Flux from D-Mannose-13C,d-1 into Central Carbon Metabolism
The use of this compound and other labeled mannose isotopes allows for the precise tracking of carbon atoms as they are integrated into central metabolic pathways.
Contributions to Glycolysis and Pentose (B10789219) Phosphate (B84403) Pathway
Once converted to Fru-6-P, the carbon backbone of mannose can enter the glycolytic pathway and be catabolized to produce ATP and biosynthetic precursors. researchgate.net Isotopic labeling experiments have confirmed that mannose can serve as an energy source for glycolysis. researchgate.net Studies in leukemia cells have shown that mannose can fuel not only glycolysis but also the pentose phosphate pathway (PPP). researchgate.net The PPP is crucial for generating NADPH and the precursors for nucleotide biosynthesis. The flux of mannose-derived carbons into the PPP can be quantified by analyzing the isotopic enrichment in PPP intermediates like ribose-5-phosphate. elifesciences.org
Integration into Tricarboxylic Acid (TCA) Cycle Intermediates
The pyruvate (B1213749) generated from the glycolysis of mannose-derived carbons can enter the mitochondria and be converted to acetyl-CoA, which then feeds into the tricarboxylic acid (TCA) cycle. Isotopic tracing studies have demonstrated that mannose challenge can significantly impact the levels of TCA cycle intermediates. elifesciences.orgnih.gov In some cancer cells, high mannose levels have been shown to decrease the abundance of intermediates such as isocitrate, 2-oxoglutarate, succinate, fumarate, and malate. elifesciences.orgnih.gov This indicates that the influx of carbon from mannose can modulate the activity and fueling of the TCA cycle. The labeling patterns in these intermediates, as determined by mass spectrometry, provide a detailed picture of how mannose contributes to mitochondrial metabolism. elifesciences.org
Analysis of Nucleotide Sugar Precursor Biosynthesis from Labeled Mannose
Mannose is a critical precursor for the synthesis of various nucleotide sugars, which are the activated donors for glycosylation reactions. researchgate.netresearchgate.net The primary nucleotide sugar derived from mannose is guanosine (B1672433) diphosphate-mannose (GDP-mannose). europa.eu Man-6-P is first converted to mannose-1-phosphate (Man-1-P), which then reacts with guanosine triphosphate (GTP) to form GDP-mannose. europa.eu
GDP-mannose is not only a building block for N-glycans but can also be converted to GDP-fucose, another essential nucleotide sugar for fucosylation. europa.euoup.com Isotopic labeling studies using labeled mannose have been pivotal in quantifying the contribution of both the de novo synthesis pathway (from glucose) and the salvage pathway (from exogenous mannose) to the cellular GDP-mannose pool. nih.govrupress.org These studies have shown that under physiological conditions, a significant portion of GDP-mannose can be derived from the salvage pathway, highlighting the efficiency of exogenous mannose utilization. nih.gov For example, in Trypanosoma brucei, about 20% of GDP-mannose synthesis comes from the salvage pathway under physiological conditions. nih.gov
Assessment of Mannose Salvage Pathways and Glycogen (B147801) Synthesis
Cells can salvage mannose from the degradation of glycoproteins. nih.govresearchgate.net However, isotopic tracing experiments in fibroblasts have shown that under normal physiological conditions, the mannose salvaged from glycoprotein turnover does not significantly contribute to the synthesis of new N-glycans. nih.govresearchgate.net This salvaged mannose is often secreted from the cell. elifesciences.org
The relationship between mannose metabolism and glycogen synthesis has also been investigated. While high concentrations of mannose can be metabolized similarly to glucose and contribute to glycogen stores, under physiological conditions, glycogen does not appear to be a significant source of mannose for glycosylation. nih.gov Studies using D2O labeling in conjunction with labeled mannose have shown that mannose derived from glycogen that transits through Fru-6-P is not a major contributor to N-glycan synthesis in fibroblasts. nih.gov
Application in Glycobiology Research: Glycoprotein and Glycolipid Biosynthesis
Tracking D-Mannose-13C,d-1 Incorporation into N-Glycans and O-Glycans
The use of isotopically labeled monosaccharides, such as this compound, is a cornerstone of modern glycobiology research, enabling precise tracking of their incorporation into N-glycans and O-glycans. When cells are cultured in media containing this compound, the labeled mannose is taken up and utilized in the glycosylation pathways. This metabolic labeling strategy allows for the unambiguous identification of mannose originating from exogenous sources versus that synthesized de novo from other precursors like glucose.
Research has demonstrated that exogenous mannose is incorporated into N-glycans with significantly higher efficiency compared to mannose derived from glucose. nih.govresearchgate.netuark.edu This preference is quantifiable through techniques like gas chromatography-mass spectrometry (GC-MS), which can distinguish between the isotopically labeled and unlabeled mannose residues within the glycan structures. nih.govresearchgate.net For instance, studies have shown that in human fibroblasts, exogenous mannose can account for 25–30% of the mannose in N-glycans under physiological conditions. nih.govresearchgate.net In cells with deficiencies in the phosphomannose isomerase (MPI) enzyme, this contribution can increase to as much as 80%, highlighting the critical role of exogenous mannose in rescuing glycosylation defects. nih.govresearchgate.net
The incorporation of this compound is not limited to N-glycans. While N-glycosylation is a primary fate, this labeled sugar can also be metabolized and incorporated into other glycosylation pathways, including the synthesis of O-glycans. The ability to trace the journey of the 13C and deuterium (B1214612) labels provides a detailed map of mannose metabolism and its distribution across different glycan types.
Quantitative Analysis of Glycan Synthesis and Turnover Rates
Stable isotope labeling with compounds like this compound is instrumental for the quantitative analysis of glycan synthesis and turnover rates. By introducing a pulse of the labeled monosaccharide and then chasing it with unlabeled mannose, researchers can monitor the rate at which the labeled glycans are synthesized, processed, and eventually degraded. This "pulse-chase" approach provides dynamic information about the lifecycle of glycoproteins.
Methodologies such as Isotopic Detection of Aminosugars with Glutamine (IDAWG) and adaptations of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for glycans have been developed to facilitate quantitative glycomics. nih.govnih.gov These techniques allow for the comparison of glycan expression levels between different cell populations or under various experimental conditions. nih.govnih.gov
The turnover rates of mannose in N-glycans can be determined by measuring the decay of the 13C-labeled signal over time. nih.gov These studies have revealed that the turnover of N-glycans is a complex process, with different glycan structures exhibiting distinct turnover rates. researchgate.net This quantitative data is crucial for understanding how cells regulate their glycoproteome in response to internal and external stimuli.
| Parameter | Finding | Significance |
|---|---|---|
| Contribution of Exogenous Mannose to N-Glycans | Can be up to 50% in some cell lines under physiological concentrations. nih.gov | Demonstrates the high efficiency of exogenous mannose utilization in glycosylation. nih.gov |
| Efficiency of Mannose vs. Glucose in N-Glycan Synthesis | 1.8% of transported mannose is incorporated into N-glycans, compared to only 0.026% of transported glucose. nih.gov | Highlights the preferential use of mannose for glycosylation over glycolysis. nih.gov |
| N-Glycan Turnover Half-Life | The initial turnover of lipid-linked oligosaccharides (LLOs) has a half-life of approximately 15 minutes. nih.gov | Indicates rapid processing and transfer of glycans to proteins in the endoplasmic reticulum. nih.gov |
Investigation of Mannose-Binding Proteins and Lectin Interactions
The specific isotopic labeling of glycans with this compound provides a powerful tool for studying the interactions between glycoproteins and mannose-binding proteins, such as lectins. Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique in this area, as the 13C label can be directly observed, providing insights into the conformation and dynamics of the glycan when it is bound to a protein. rsc.orgnih.gov
By using 13C-edited or filtered Nuclear Overhauser Effect Spectroscopy (NOESY) experiments, it is possible to identify specific intermolecular contacts between the mannose residues of the glycan and the amino acid residues of the mannose-binding protein. nih.gov This information is critical for determining the precise binding epitope and understanding the structural basis of the interaction. nih.gov These studies are essential for elucidating the roles of lectins in cell-cell recognition, immune responses, and pathogen binding.
Studies on Glycosylation Pathways in Cellular Homeostasis and Dysfunction
Stable isotope tracing with this compound is a valuable approach for investigating the intricacies of glycosylation pathways in both normal cellular function (homeostasis) and in disease states. eurisotop.compnas.org By tracing the flow of the labeled mannose through the metabolic network, researchers can identify bottlenecks or alterations in enzymatic activity that may be associated with a particular pathology. isotope.comnih.gov
For example, in the study of Congenital Disorders of Glycosylation (CDG), which are a group of genetic diseases caused by defects in the synthesis of glycans, this compound can be used to assess the metabolic flux through the glycosylation pathway and to evaluate the efficacy of potential therapies, such as mannose supplementation. researchgate.netuark.edu Similarly, in cancer research, alterations in glycosylation are a hallmark of malignant transformation, and isotopic labeling can help to elucidate the metabolic reprogramming that underlies these changes. researchgate.netnih.gov
| Area of Study | Application of Labeled Mannose | Key Findings and Implications |
|---|---|---|
| Congenital Disorders of Glycosylation (CDG) | To trace the metabolic fate of mannose and assess the impact of enzyme deficiencies (e.g., PMM2-CDG) on N-glycan synthesis. msacl.org | Reveals reduced metabolic flux through the hexosamine biosynthetic pathway in CDG cell lines, providing a basis for studying disease mechanisms and therapeutic interventions. msacl.org |
| Cancer Cell Metabolism | To investigate the altered utilization of monosaccharides in cancer cells and their incorporation into aberrant cell surface glycans. researchgate.netresearchgate.net | Demonstrates that cancer cells exhibit distinct patterns of monosaccharide incorporation, which can influence cell signaling, adhesion, and immune recognition. researchgate.net |
| Cellular Homeostasis | To quantify the relative contributions of different metabolic pathways (e.g., glycolysis, pentose (B10789219) phosphate (B84403) pathway) to the synthesis of nucleotide sugars. nih.gov | Provides a quantitative understanding of how cells maintain a balance of nucleotide sugar precursors for proper glycosylation. nih.gov |
Exploration of Mannose in Poly-D-Mannose Synthesis and its Research Applications
While the primary focus of this compound is as a tracer for glycoprotein (B1211001) and glycolipid biosynthesis, the study of mannose polymers, or mannans, is also an active area of research. Poly-D-mannose can be synthesized in the laboratory, and its biological activities are of considerable interest. mdpi.commdpi.comresearchgate.net
The use of isotopically labeled D-mannose in the synthesis of poly-D-mannose would enable researchers to track the fate of these polymers in biological systems. For example, labeled poly-D-mannose could be used to study its uptake and processing by cells, its interaction with receptors on the cell surface, and its potential as a drug delivery vehicle. Although direct studies utilizing this compound for the synthesis and tracking of poly-D-mannose are not extensively documented in the provided search results, the principles of isotopic labeling would be directly applicable to this research area.
Investigations in Cellular and Non Human Organismal Research Models
D-Mannose-13C,d-1 in Prokaryotic Metabolic Studies (e.g., Escherichia coli)
The use of isotopically labeled mannose, such as this compound, has been instrumental in elucidating the metabolic pathways in prokaryotes like Escherichia coli. These studies often involve genetically engineered strains to direct the flow of the labeled carbon atoms through specific metabolic routes.
In many bacteria, including E. coli and Bacillus subtilis, D-mannose is taken up and concurrently phosphorylated to mannose-6-phosphate (B13060355) by a mannose-specific phosphotransferase system (PTS) during its transport across the cell membrane. nih.govasm.org In E. coli, this is accomplished by the mannose-specific enzyme II of the PTS (PtsM). nih.gov Once inside the cell, mannose-6-phosphate is typically converted to fructose-6-phosphate (B1210287) by the enzyme mannose-6-phosphate isomerase (encoded by the manA gene), which then enters the central glycolytic pathway. nih.govasm.org
Studies have shown that D-mannose is generally a less preferred carbon source for E. coli compared to other sugars like D-glucose and D-fructose. mdpi.com The regulation of mannose metabolism is tightly controlled. In B. subtilis, for instance, the mannose operon (manP, manA, yjdF) and its transcriptional activator, manR, are both inducible by mannose. asm.org The transporter component itself, EIIMan, appears to have a negative regulatory effect on the operon's expression. asm.org This intricate regulation allows bacteria to prioritize the use of more favorable energy sources when available, a process known as carbon catabolite repression. asm.org
Metabolic engineering of E. coli has enabled the synthesis of specific, isotopically labeled compounds from an external source of labeled mannose without the loss of the isotopic label. nih.govnih.gov A key strategy involves creating mutant strains where the primary catabolic pathway for mannose is blocked. This is achieved by deleting the manA gene, which prevents the conversion of mannose-6-phosphate to fructose-6-phosphate and its subsequent entry into glycolysis. nih.govnih.gov This blockage also prevents the dilution of the labeled mannose-6-phosphate pool by internal, unlabeled precursors from gluconeogenesis. nih.gov
To further channel the metabolic flux towards a desired product, other competing pathways are often eliminated. For example, to produce labeled GDP-mannose and its derivatives, the cps gene cluster, responsible for the synthesis of the mannose-containing polymer colanic acid, is deleted. nih.govnih.gov With these modifications, plasmid-encoded enzymes can be introduced to guide the labeled mannose-6-phosphate through a new synthetic pathway. This approach has been successfully used to synthesize labeled 2-O-α-D-mannosyl-D-glycerate, where plasmid-encoded phosphomannomutase (cpsG) and mannose-1-phosphate guanylyltransferase (cpsB) first produce labeled GDP-mannose. nih.govnih.gov A subsequent enzymatic step, catalyzed by an introduced mannosylglycerate (B1198315) synthase, yields the final product. nih.gov These engineered systems can achieve high conversion yields, with over 50% of the initial labeled mannose being converted to the target metabolite. nih.govnih.gov
| Engineered E. coli Strain Modifications for Labeled Metabolite Production | | :--- | :--- | | Gene Deletion | Purpose | | manA (phosphomannose isomerase) | Prevents catabolism of mannose-6-phosphate into glycolysis, preserving the isotopic label. nih.govnih.gov | | cps gene cluster | Prevents synthesis of colanic acid, a competing pathway for GDP-mannose. nih.govnih.gov | | wcaJ, nudD, nudK | Deletions to prevent degradation of precursors GDP-L-fucose and GDP-mannose to boost 2'-fucosyllactose (B36931) production. frontiersin.org | | Gene Overexpression (Plasmid-based) | Purpose | | cpsG (phosphomannomutase) & cpsB (mannose-1-phosphate guanylyltransferase) | Ensures the formation of GDP-mannose from mannose-6-phosphate. nih.govnih.gov | | msg (mannosylglycerate synthase) | Catalyzes the formation of 2-O-α-D-mannosyl-D-glycerate from GDP-mannose. nih.govnih.gov | | manB, manC, gmd, wcaG | Overexpression of the GDP-L-fucose biosynthesis pathway. frontiersin.org |
Eukaryotic Cell Culture Models for Metabolic Flux Analysis
In eukaryotic cells, stable isotope tracers like this compound are essential for metabolic flux analysis (MFA), providing quantitative insights into how cells uptake, process, and allocate mannose to various interconnected metabolic networks. medchemexpress.comnih.govmedchemexpress.com
Eukaryotic cells transport mannose via facilitated diffusion using hexose (B10828440) transporters (GLUTs). nih.gov The rate of uptake varies between cell types; for example, fibroblasts have been observed to take up exogenous mannose at a rate of 9.4–22 nmol/mg of protein per hour. nih.gov Although mannose is taken up much less rapidly than glucose, it is incorporated into N-glycans with significantly higher efficiency. nih.govnih.gov Studies show that approximately 1-2% of transported mannose is directed to N-glycans, compared to only 0.01–0.03% of transported glucose. nih.gov
Once inside the cell, mannose is phosphorylated by hexokinase to mannose-6-phosphate (M6P). nih.gov This M6P pool is a critical node. The majority (around 95-98%) is isomerized to fructose-6-phosphate by phosphomannose isomerase (MPI) for catabolism via glycolysis. nih.govresearchgate.net The remainder is converted to mannose-1-phosphate by phosphomannomutase (PMM2), which then enters glycosylation pathways. nih.govresearchgate.net The fate of M6P is largely determined by the intracellular ratio of MPI to PMM2 activity. researchgate.net The kinetics of intracellular transport are rapid; in hepatoma cells, labeled mannose appears in M6P and mannose-1-phosphate within seconds and in GDP-Mannose within 5 minutes. nih.gov The trafficking of receptors that recognize mannosylated molecules, such as the cation-independent mannose 6-phosphate receptor (CI-MPR), is also dynamic, with a measured efflux half-time of about 29 minutes. molbiolcell.org
| Kinetic Parameters of Mannose Metabolism in Eukaryotic Cells | | :--- | :--- | :--- | | Parameter | Cell Type/System | Value/Observation | | Uptake Rate | Fibroblasts | 9.4–22 nmol/mg protein/hour. nih.gov | | Transport to Golgi | J774 cells, NRK cells | t½ = 11–14 minutes. nih.gov | | Arrival at Final Destination (Lysosomes) | J774 cells, NRK cells | t½ = 30–45 minutes. nih.gov | | CI-MPR Efflux | CHO cells | t½ = 29 minutes. molbiolcell.org | | Contribution to N-glycans | Fibroblasts | 10–45% of total N-glycan mannose. nih.gov |
Introducing labeled mannose can significantly alter cellular metabolism, a phenomenon that can be precisely tracked using ¹³C metabolic flux analysis. nih.gov In cancer cells with low levels of the enzyme MPI, a large influx of mannose can lead to "metabolic clogging," where the accumulation of mannose-6-phosphate inhibits glucose metabolism. elifesciences.org
Studies using ¹³C-labeled substrates have demonstrated this reprogramming effect. When human lung adenocarcinoma (A549) cells were treated with ¹³C₆-mannose during an H1N1 virus infection, there was a notable decrease in the levels of ¹³C₂-labeled glycolytic intermediates derived from glucose, such as glucose-6-phosphate and fructose-6-phosphate. nih.gov This indicates that mannose competes with glucose and suppresses glycolysis. nih.gov Concurrently, the same study observed an increased ratio of glucose-derived intermediates in the TCA cycle, suggesting a significant rewiring of central carbon metabolism. nih.gov In other models, mannose challenge has been shown to alter the metabolism of purines and pyrimidines. elifesciences.org This metabolic reprogramming is a key mechanism behind the observed biological effects of mannose supplementation in various disease models. nih.gov
Labeled mannose studies have provided mechanistic insights into how mannose supplementation influences fundamental cellular processes like autophagy and inflammation. D-mannose has been shown to have a cell-intrinsic impact by activating autophagy, a cellular recycling process crucial for homeostasis. nih.govbiorxiv.org In interleukin-1β-treated chondrocytes, D-mannose activates autophagy through the phosphorylation of AMP-activated protein kinase (AMPK). researchgate.net Similarly, in aged bladder urothelial cells, D-mannose treatment restores lysosomal activity and enhances autophagic flux. nih.govbiorxiv.org
The metabolic reprogramming induced by mannose also has profound anti-inflammatory effects. By suppressing glycolysis, mannose treatment can reduce the production of mitochondrial reactive oxygen species and limit the activation of pro-inflammatory pathways. nih.gov For instance, mannose has been shown to dampen inflammation driven by the NLRP3/GasderminD/IL-1β pathway in urothelial cells and to reduce the production of virus-induced proinflammatory cytokines. nih.govnih.gov These findings highlight how tracing the metabolic fate of this compound can connect nutrient availability to complex cellular responses relevant to disease. mdpi.com
Animal Models for In Vivo Metabolic Tracing (excluding human clinical trials)
Isotopically labeled compounds, such as this compound, are invaluable tools for in vivo metabolic tracing studies in animal models. These tracers allow researchers to follow the metabolic fate of mannose from systemic circulation to individual tissues and cells. By substituting naturally occurring atoms with their heavier isotopes (like ¹³C for ¹²C), scientists can track the absorption, distribution, metabolism, and excretion of the compound without altering its fundamental chemical behavior. Techniques like mass spectrometry can then detect and quantify the labeled metabolites, providing a detailed picture of metabolic pathways in a living organism. nih.gov Animal models, particularly mice, are frequently used for these studies due to their well-characterized genetics and physiology, which can often be correlated to human conditions. nih.govnih.gov
Systemic Distribution and Tissue-Specific Mannose Metabolism
Metabolic tracing studies using isotopically labeled mannose, such as [2-³H]mannose, have provided significant insights into its systemic and tissue-specific processing in murine models. nih.govnih.gov Following intravenous administration in mice, mannose is rapidly cleared from the circulation, with a half-life of approximately 28 minutes. nih.gov The vast majority of the labeled mannose, around 95%, is catabolized through glycolysis in less than two hours. nih.gov The remaining portion is incorporated into glycoproteins, which begin to appear in the plasma after 30 minutes and increase over the subsequent hours. nih.gov
Different organs exhibit distinct kinetics for mannose uptake and utilization, indicating direct transport and metabolism. nih.gov The liver and intestine are the primary sites of mannose incorporation, accounting for about 75% of the total labeled dose. nih.gov A significant portion of the glycoproteins synthesized in the liver and intestine using the labeled mannose are subsequently secreted into the plasma. nih.gov
Other tissues also actively incorporate mannose into glycoproteins, although at different rates. Over a period of 1 to 8 hours, the amount of labeled mannose found in glycoproteins increases significantly in most organs, with the exception of the brain. oup.com The lung shows a nearly six-fold increase, while skeletal muscle and the heart show five- and four-fold increases, respectively. oup.com This suggests that these organs may also take up plasma glycoproteins that were synthesized and radiolabeled in the liver. oup.com The brain, being protected by the blood-brain barrier, shows minimal increase in labeled glycoproteins, suggesting it is not significantly exposed to these plasma glycoproteins. oup.com
The primary intracellular pathways for mannose are phosphorylation by hexokinase to produce mannose-6-phosphate (M6P), which can then be isomerized by phosphomannose isomerase (PMI) to enter glycolysis or converted by phosphomannomutase (PMM) for use in glycosylation. researchgate.net In most mammalian cells, the majority (95-98%) of intracellular mannose is directed towards glycolysis, with only a small fraction used for glycosylation. nih.gov
Table 1: Tissue-Specific Uptake and Metabolism of Labeled Mannose in Mice
| Tissue/Organ | Key Findings | Reference |
| Plasma | Rapid clearance with a half-life of ~28 minutes. | nih.gov |
| Labeled glycoproteins appear after 30 minutes. | nih.gov | |
| Liver | Major site of uptake, incorporating a large fraction of the dose. | nih.gov |
| Synthesizes and secretes the majority of labeled plasma glycoproteins. | nih.gov | |
| Intestine | Second major site of uptake, along with the liver. | nih.gov |
| Actively synthesizes and secretes glycoproteins. | nih.gov | |
| Lung | Shows a ~6-fold increase in glycoprotein (B1211001) incorporation over 8 hours. | oup.com |
| Skeletal Muscle | Shows a ~5-fold increase in glycoprotein incorporation over 8 hours. | oup.com |
| Heart | Shows a ~4-fold increase in glycoprotein incorporation over 8 hours. | oup.com |
| Kidney & Spleen | Show a <2-fold increase in glycoprotein incorporation over 8 hours. | oup.com |
| Brain | Shows minimal increase in glycoprotein incorporation, suggesting limited uptake of plasma glycoproteins. | oup.com |
Insights into Immunomodulatory Effects and Metabolic Interactions
Beyond its role in glycosylation and core energy metabolism, D-mannose has been shown to exert significant immunomodulatory effects in various animal models of disease. These effects are often tied to its interaction with the metabolic pathways of immune cells. nih.govnih.gov
In mouse models of autoimmune diseases such as type 1 diabetes, airway inflammation, and systemic lupus erythematosus (SLE), D-mannose administration has been shown to suppress immunopathology. nih.govresearchgate.net A key mechanism behind this effect is the expansion and enhanced function of regulatory T cells (Tregs). nih.govnih.gov In CD4+ T cells, D-mannose interferes with glucose metabolism, leading to decreased glycolysis and increased fatty acid oxidation (FAO). springermedizin.de This metabolic shift promotes a Treg phenotype and enhances their suppressive functions. nih.govspringermedizin.de Specifically, D-mannose has been found to increase the frequency of Foxp3+ Treg cells both in vitro and in vivo. nih.govnih.gov In models of ulcerative colitis, D-mannose alleviates symptoms by upregulating the proportion of both CD4+ and CD8+ Treg cells, which in turn reduces the secretion of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. frontiersin.org
D-mannose also directly affects other immune cells. It can inhibit the maturation of bone marrow-derived dendritic cells (BMDCs) and their ability to stimulate T cell proliferation. nih.govresearchgate.net In macrophages, D-mannose suppresses activation induced by lipopolysaccharide (LPS) by impairing the production of IL-1β. nih.gov This is achieved by increasing intracellular levels of mannose-6-phosphate, which hinders glucose metabolism and subsequently suppresses succinate-mediated activation of HIF-1α, a key transcription factor for the Il1b gene. nih.gov This mechanism has been shown to improve survival in mouse models of LPS-induced endotoxemia and reduce disease progression in models of colitis. nih.gov
Furthermore, studies in mouse models of chronic stress, which is often used to model depression, have revealed a link between stress and altered mannose metabolism. frontiersin.orgresearchgate.net Chronic stress was associated with increased levels of GDP-mannose pyrophosphorylase B (GMPPB) in the prefrontal cortex and elevated mannose levels in the plasma, suggesting a systemic metabolic dysregulation. frontiersin.orgresearchgate.net
Table 2: Immunomodulatory Effects of D-Mannose in Animal Models
| Immune Cell Type | Model System | Observed Effect | Metabolic Interaction | Reference |
| Regulatory T cells (Tregs) | Mouse models of lupus, type 1 diabetes, airway inflammation, ulcerative colitis | Increased frequency and suppressive function of Foxp3+, CD4+, and CD8+ Tregs. | Decreases glycolysis and promotes fatty acid oxidation (FAO) in CD4+ T cells. | nih.govnih.govspringermedizin.defrontiersin.org |
| Dendritic Cells (DCs) | Murine bone marrow-derived dendritic cells (BMDCs) | Inhibited maturation and reduced ability to induce T cell proliferation. | N/A | nih.govresearchgate.net |
| Effector T cells | Mouse model of lupus (cGVHD) | Reduced frequency of effector memory and follicular helper T cells. | N/A | nih.govspringermedizin.de |
| Macrophages | Murine bone marrow-derived macrophages (BMDMs); mouse models of endotoxemia and colitis | Suppressed LPS-induced activation and IL-1β production. | Impairs glucose metabolism via accumulation of mannose-6-phosphate, suppressing succinate-mediated HIF-1α activation. | nih.gov |
Theoretical Frameworks and Computational Approaches in D Mannose 13c,d 1 Research
Metabolic Flux Analysis (MFA) Algorithms for D-Mannose-13C,d-1 Labeling Data
Metabolic Flux Analysis (MFA) is a cornerstone technique for quantifying the rates (fluxes) of metabolic reactions within a cell. nih.govnih.govresearchgate.net When cells are cultured with a 13C-labeled substrate such as this compound, the labeled carbon atoms are incorporated into various downstream metabolites. nih.govnih.gov By measuring the distribution of these isotopes using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can deduce the activity of different metabolic pathways. nih.govnih.govnih.gov
The process of 13C-MFA involves several key steps:
Isotope Labeling Experiment: Cells are fed with a specifically labeled substrate, for example, a mixture containing [1-¹³C]glucose and [U-¹³C]glucose is often used to ensure high 13C abundance in a variety of metabolites. nih.gov
Measurement of Labeling Patterns: Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are used to determine the mass isotopomer distributions (MIDs) of key metabolites. nih.govnih.gov
Computational Flux Estimation: Algorithms are employed to estimate the intracellular fluxes that would produce the experimentally measured MIDs. nih.govpsu.edu
There are two primary computational approaches for this estimation:
Optimization Approach: This method involves constructing a non-linear optimization problem where candidate flux distributions are iteratively generated until they provide the best fit to the measured labeling data. psu.edu
Direct Approach: This approach uses linear algebra to solve a system of equations that includes both the steady-state balance constraints and linear constraints derived from the labeling patterns, thus avoiding the complexities of non-linear optimization. psu.edu
These algorithms are crucial for deciphering the complex interplay of pathways involved in mannose metabolism.
Isotopomer Network Models for Pathway Elucidation
To accurately interpret the data from this compound tracing experiments, detailed isotopomer network models are constructed. These models are mathematical representations of the metabolic network that explicitly track the transfer of labeled atoms through each reaction. biorxiv.org
Key aspects of these models include:
Stoichiometry and Atom Transitions: The model defines the precise stoichiometry of each reaction and the specific mapping of atoms from substrates to products. biorxiv.org
Isotopomer Balances: For each metabolite, a set of balance equations is written for all its possible isotopomers (molecules differing only in their isotopic composition). nih.gov
Network Complexity: These models can range from small-scale representations of central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, to large, genome-scale models. biorxiv.org
A significant challenge in creating these models is the sheer number of possible isotopomers, which can lead to a computationally intensive system of equations. To address this, frameworks like the Elementary Metabolite Units (EMU) have been developed. The EMU framework significantly reduces the number of variables by identifying the minimum amount of information needed to simulate isotopic labeling, making the analysis of complex networks with multiple tracers more manageable. nih.gov For instance, analyzing the gluconeogenesis pathway with multiple tracers requires solving for only 354 EMUs, compared to over 2 million isotopomers. nih.gov
These models are instrumental in identifying active pathways and quantifying the relative fluxes through branching pathways, which is often difficult to determine using metabolite balancing alone. researchgate.net
Integration of Stable Isotope Tracing Data with Systems Biology Datasets (e.g., Metabolomics, Proteomics)
The insights gained from this compound tracing can be significantly enhanced by integrating this data with other systems biology datasets, such as metabolomics and proteomics. This multi-omics approach provides a more holistic view of cellular regulation and response to metabolic perturbations. rsc.org
Metabolomics: While stable isotope tracing reveals the rates of metabolic conversions, conventional metabolomics provides a snapshot of the abundance of numerous metabolites. rsc.org Combining these two provides a more complete picture of metabolic status. For example, a study on T cells infected with Listeria monocytogenes used a combination of bioenergetics, proteomics, and metabolomics with 13C stable isotope labeling to reveal increased bioenergetic plasticity and oxidative metabolism. rsc.org
Proteomics: Proteomics data offers information on the abundance of enzymes that catalyze metabolic reactions. Integrating flux data with protein levels can help identify regulatory hotspots and understand how changes in enzyme expression impact metabolic pathways. frontiersin.org Stable isotope tracers can also be used to measure post-translational modifications of proteins, such as methylation and acetylation. frontiersin.org
The integration of these diverse datasets requires sophisticated computational tools and bioinformatics pipelines. For instance, the fluxTrAM pipeline was developed to semi-automate the processing of tracer-based metabolomics data and integrate it with genome-scale metabolic models for flux predictions. biorxiv.org This integrated approach allows researchers to move beyond simply measuring fluxes to understanding the underlying regulatory mechanisms.
Development of Predictive Models for Mannose Pathway Regulation and Perturbations
A key goal of studying mannose metabolism is to develop predictive models that can simulate how the mannose pathway is regulated and how it responds to various perturbations, such as genetic mutations or environmental changes. These models are built upon the foundation of MFA and integrated systems biology data.
The development of these predictive models involves:
Kinetic Modeling: Incorporating enzyme kinetics into metabolic models allows for the simulation of dynamic responses to changes in substrate or effector concentrations.
Constraint-Based Modeling: Techniques like Flux Balance Analysis (FBA) can be used to predict optimal growth or production phenotypes under different conditions. researchgate.net
Machine Learning: Machine learning algorithms can be trained on integrated datasets to identify complex patterns and predict cellular responses to perturbations. frontiersin.org
By simulating the effects of mannose challenge on dNTP biosynthesis, researchers used [¹³C₆]-glucose tracer experiments to estimate the activity of glucose-related metabolic pathways. elifesciences.org This approach allowed them to observe that while central metabolic pathways reached isotopic steady states quickly, metabolites in purine (B94841) and pyrimidine (B1678525) metabolism showed dynamic labeling in mannose-challenged cells. elifesciences.org Such predictive models are invaluable for identifying potential therapeutic targets and for guiding metabolic engineering strategies.
Future Perspectives and Advancements in D Mannose 13c,d 1 Research
Innovation in Isotopic Labeling Strategies for Enhanced Resolution
Innovations in isotopic labeling are pivotal for improving the resolution and sensitivity of metabolic studies. The use of stable isotopes like 13C in compounds such as D-Mannose-13C,d-1 allows researchers to trace metabolic pathways with high precision. Future strategies are likely to focus on multi-isotope labeling, where molecules are tagged with both 13C and other stable isotopes like 15N or 2H. creative-proteomics.com This approach provides enhanced detail in tracking complex processes by simultaneously monitoring the fluxes of different atoms. creative-proteomics.com
One key area of innovation is the development of advanced labeling patterns. While single 13C labeling is useful for tracking specific carbon atoms, more complex labeling schemes can provide deeper insights. creative-proteomics.com Isotopic Ratio Outlier Analysis (IROA) is one such technique that utilizes samples labeled with different ratios of 13C (e.g., 5% and 95%) to distinguish biological signals from background noise and accurately determine molecular formulas. frontiersin.org This significantly reduces ambiguity in metabolite identification. frontiersin.org
Furthermore, combining different labeling strategies, such as global metabolome labeling and tracer-based labeling, can enhance the characterization of unknown metabolites. frontiersin.org Global labeling provides a comprehensive view of all endogenously produced metabolites, while tracer labeling follows the metabolic fate of a specific precursor like D-mannose. frontiersin.org This dual approach improves the classification of metabolites into specific sub-metabolomes, thereby refining our understanding of metabolic networks. frontiersin.org
Emerging Analytical Technologies for Ultra-Sensitive Tracing
The ability to detect and quantify isotopically labeled molecules at very low concentrations is crucial for tracing studies. Emerging analytical technologies are continuously pushing the boundaries of sensitivity and resolution. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone of metabolomics. frontiersin.org Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offer exceptionally high resolution, enabling the identification of fine isotopic signatures. frontiersin.org
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique that provides detailed structural and dynamic information about labeled compounds. creative-proteomics.com While traditionally less sensitive than MS, advancements in NMR technology, such as the use of 13C-optimized cryoprobes, are increasing its sensitivity. frontiersin.org Isotope-enhanced NMR can accurately trace biochemical pathways and derive metabolic fluxes. nih.gov The combination of NMR and LC-MS provides a comprehensive toolkit for identifying and quantifying labeled metabolites. frontiersin.org
Capillary electrophoresis (CE) coupled with MS is another emerging technique that offers high separation efficiency and sensitivity, particularly for charged metabolites like sugar phosphates. researchgate.net Additionally, novel derivatization methods are being developed to enhance the ionization efficiency and detection of carbohydrates in MS analyses, further improving the sensitivity of tracing studies involving this compound. researchgate.netnih.gov
High-Throughput Approaches for Metabolic Phenotyping with Labeled Mannose
Metabolic phenotyping aims to provide a snapshot of the metabolic state of a biological system. High-throughput approaches are essential for analyzing large numbers of samples, which is common in clinical and epidemiological studies. ucl.ac.uk The integration of isotopic labeling with automated analytical platforms is key to achieving high-throughput metabolic phenotyping.
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) systems, when coupled with mass spectrometry, allow for the rapid analysis of numerous samples, facilitating large-scale metabolomic studies. creative-proteomics.com Automation of both the experimental workflow and data analysis is crucial. Software tools that can automatically detect and quantify isotopically labeled peaks are becoming increasingly sophisticated, enabling faster and more reliable data processing. frontiersin.org
Applications in Understanding Complex Biological Processes and Disease Mechanisms (Fundamental Research)
D-Mannose and its isotopically labeled forms are instrumental in fundamental research aimed at unraveling complex biological processes and the mechanisms of various diseases. Mannose is a key component of glycoproteins and is involved in essential cellular functions like protein glycosylation and cell-cell communication. nih.govresearchgate.net
The use of labeled mannose, such as this compound, allows researchers to trace its incorporation into glycans and other biomolecules, providing insights into the dynamics of these processes. ucsd.edumdpi.com For instance, studies using labeled mannose can help dissect the roles of different glycan structures in mycobacterial virulence by selectively labeling mannosylated glycolipids. ucsd.edu
In cancer research, labeled mannose can be used to trace metabolic fluxes and understand how mannose metabolism is altered in cancer cells. elifesciences.org This can reveal metabolic vulnerabilities that could be exploited for therapeutic purposes. elifesciences.orgnih.gov For example, tracing studies can elucidate how mannose affects glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and nucleotide biosynthesis in cancer cells. elifesciences.org
Furthermore, understanding the role of mannose in the immune system is a growing area of research. Mannose can influence immune responses, and labeled mannose can be used to track its metabolism in immune cells. pnas.orgfrontiersin.org This can shed light on how mannose modulates inflammation and immune cell function, which is relevant for autoimmune diseases and infections. pnas.orgfrontiersin.org
Q & A
Q. How to design controlled experiments using D-Mannose-13C,d-1 in metabolic flux analysis?
To ensure validity in metabolic studies, experimental design must account for isotopic purity, tracer administration methods, and baseline metabolic activity. Key steps include:
- Isotopic Validation : Use NMR or LC-MS to confirm the isotopic enrichment of this compound (≥98% purity) and rule out natural isotope interference .
- Dose Optimization : Conduct pilot studies to determine the minimum effective dose required for detectable signal-to-noise ratios in mass spectrometry .
- Control Groups : Include unlabeled D-mannose controls and blank samples to distinguish background isotopic noise .
- Sampling Intervals : Align timepoints with metabolic half-lives (e.g., 15–60 minutes for glycolytic intermediates) to capture dynamic labeling patterns .
Q. What variables must be controlled when tracing this compound in cell culture systems?
Critical variables include:
- Cell Permeability : Pre-treat cells with mannose transporters (e.g., GLUT1/GLUT3) to ensure uptake efficiency .
- Media Composition : Avoid competing carbon sources (e.g., glucose) that might dilute isotopic signals .
- Quenching Protocols : Rapidly halt metabolic activity using liquid nitrogen or cold methanol to preserve labeling states .
- Data Normalization : Express isotopic enrichment relative to total intracellular mannose pools to account for cell density variations .
Q. How to validate the stability of this compound in longitudinal studies?
- Stability Assays : Perform accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring to detect isotopic scrambling or decomposition .
- Batch Consistency : Compare multiple synthesis lots using ANOVA to ensure reproducibility in labeling efficiency .
Advanced Research Questions
Q. How to resolve contradictions in tracer distribution data between in vitro and in vivo models?
Discrepancies often arise from differences in bioavailability or compartmentalization. Mitigation strategies:
- Pharmacokinetic Profiling : Measure plasma and tissue concentrations of this compound over time to identify absorption barriers .
- Compartmental Modeling : Use software like SAAM II to simulate intracellular vs. extracellular tracer kinetics and validate assumptions with knockout models (e.g., mannose-6-phosphate isomerase-deficient cells) .
- Meta-Analysis : Cross-validate findings with published studies using tools like PRISMA to assess bias in experimental conditions (e.g., hypoxia vs. normoxia) .
Q. What are best practices for synthesizing this compound derivatives for targeted metabolomics?
Q. How to integrate this compound tracer data with multi-omics datasets (e.g., transcriptomics, proteomics)?
- Pathway Enrichment Analysis : Map isotopic flux data onto KEGG pathways using tools like MetaboAnalyst, then overlay transcriptomic/proteomic clusters to identify regulatory nodes .
- Time-Series Alignment : Apply dynamic time warping algorithms to synchronize metabolomic and omics datasets across experimental timepoints .
Q. What statistical methods are optimal for analyzing low-abundance isotopic signals in complex biological matrices?
- Noise Reduction : Use wavelet transforms or Savitzky-Golay filters to enhance signal clarity in raw MS spectra .
- Multivariate Analysis : Apply partial least squares-discriminant analysis (PLS-DA) to distinguish isotopic patterns from confounding factors (e.g., lipid interference) .
Methodological Considerations
Q. How to address ethical and reproducibility challenges in human studies using this compound?
- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing trials, ensuring informed consent and minimal tracer exposure risks .
- Open Data Practices : Share raw isotopic datasets and synthesis protocols via repositories like MetaboLights to enable replication .
Q. What frameworks guide hypothesis formulation for isotope-based metabolic studies?
- PICO Framework : Define Population (e.g., cancer cells), Intervention (this compound dosing), Comparison (unlabeled controls), and Outcomes (flux rates) .
- Gantt Charting : Outline critical milestones (e.g., synthesis validation, pilot experiments) to align with funding timelines .
Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
